molecular formula C16H11Cl2N3OS B2620697 3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-25-7

3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2620697
CAS No.: 392241-25-7
M. Wt: 364.24
InChI Key: GQOCFOAMJOILIQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-based compound characterized by a benzamide core substituted with two chlorine atoms at the 3- and 5-positions of the benzene ring. The thiadiazole moiety is further substituted with a 3-methylphenyl group at the 5-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity. The compound’s synthesis typically involves condensation reactions between substituted benzoyl chlorides and aminothiadiazoles, followed by purification via crystallization .

Properties

IUPAC Name

3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(5-9)15-20-21-16(23-15)19-14(22)11-6-12(17)8-13(18)7-11/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOCFOAMJOILIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere . The reaction mixture is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in solvents like DMF, dichloromethane, or ethanol under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Thiadiazole derivatives with varying substituents on the benzamide and thiadiazole rings have been extensively studied. Key structural analogs include:

Compound Name Substituents (Benzamide/Thiadiazole) Key Spectral Data (IR, NMR, MS) Melting Point (°C) Reference
3,5-Dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (Target) 3,5-Cl; 3-methylphenyl IR: C=O ~1670 cm⁻¹; ¹H NMR: δ 7.2–7.8 (Ar-H), 2.4 (CH₃); MS: M⁺ at m/z 408 Not reported
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl; pyridin-2-yl IR: N-H ~3300 cm⁻¹, C=O ~1680 cm⁻¹; ¹H NMR: δ 7.5–8.6 (pyridine-H); MS: M⁺ at m/z 318 180–182
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-F; pyridin-2-yl IR: C=O ~1675 cm⁻¹; ¹H NMR: δ 7.3–8.5 (fluorobenzene-H); MS: M⁺ at m/z 302 175–177
3,5-Dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 3,5-Cl; 2,4-dimethoxyphenyl IR: C=O ~1665 cm⁻¹; ¹H NMR: δ 6.8–7.9 (Ar-H), 3.8 (OCH₃); MS: M⁺ at m/z 438 Not reported

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic Ring Effects : Pyridin-2-yl substituents (as in 4b and 4f) introduce nitrogen heterocyclic character, altering solubility and hydrogen-bonding capacity relative to the 3-methylphenyl group in the target compound .

Key Observations :

  • DHFR Inhibition : The target compound’s dichloro substituents and methylphenyl group optimize hydrophobic interactions in the DHFR active site, mirroring trends seen in structurally related inhibitors .
  • Antimicrobial Activity : Compounds with pyridinyl or isoxazolyl substituents (e.g., 6) show reduced efficacy compared to halogenated analogs, suggesting halogenation enhances membrane penetration .

Reactivity Trends :

  • Electrophilic Substitution : Halogenated benzamides undergo slower electrophilic substitution compared to methoxy-substituted analogs, as seen in IR spectral shifts (C=O at 1670 cm⁻¹ vs. 1715 cm⁻¹ for ester-containing derivatives) .

Biological Activity

3,5-Dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazoles. Its structural complexity and the presence of multiple functional groups suggest a diverse range of potential biological activities. This article aims to explore the biological activity of this compound based on its chemical structure and related research findings.

Chemical Structure

The compound features:

  • A benzamide backbone.
  • A 1,3,4-thiadiazole ring substituted at the 5-position.
  • Dichloro substituents at positions 3 and 5 of the benzene ring.
  • A methyl-substituted phenyl group attached to the thiadiazole ring.

Antimicrobial Activity

Research on derivatives of the thiadiazole moiety has demonstrated significant antimicrobial properties. For instance:

  • 2-amino-1,3,4-thiadiazole derivatives exhibit antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli with MIC values as low as 32.6 μg/mL .

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer effects. For example:

  • Compounds with similar structures have been reported to reduce cell viability in cancer cell lines like MCF-7 and LoVo, with IC50 values indicating effective anti-proliferative properties .

The mechanisms through which thiadiazole derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds can inhibit enzymes by binding to active sites, blocking substrate access.
  • Receptor Binding : Interaction with cellular receptors can modulate signal transduction pathways affecting cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructureNotable Activity
2-Amino-1,3,4-thiadiazoleStructureAntimicrobial
1-(3-Methylphenyl)-1,3,4-thiadiazoleStructureAnticancer
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleStructureAntitumor

Case Studies

  • Antimicrobial Evaluation : A study evaluated various thiadiazole derivatives for their activity against bacterial strains. The results indicated that compounds with similar structural features exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Another study focused on synthesizing thiadiazole derivatives and assessing their anticancer effects on MCF-7 cells. The results demonstrated that specific substitutions enhanced anti-proliferative activity.

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